4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-16-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMFRJSOVZZSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
Under inert atmosphere, 2-phenoxyethylacetylene (5.0 mmol) and HBpin (6.3 mmol) are combined in anhydrous benzene-d₆. Catalytic cobalt complex (1.0 mol%) is added, and the mixture is stirred for 2–4 hours at room temperature. The reaction proceeds via anti-Markovnikov addition, yielding the (E)-configured vinylboronic ester (Figure 1).
Key Parameters
- Catalyst : α-Diimine cobalt(I) complex (0.1–1.0 mol%)
- Solvent : Benzene or toluene
- Yield : 89–96% (isolated after silica gel chromatography)
- Stereoselectivity : >99% (E)-isomer
Post-reaction, the crude product is purified via column chromatography (20:1 hexane:ethyl acetate), affording the title compound as a colorless oil. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity: $$ ^1H $$ NMR (CDCl₃) δ 6.62 (dt, $$ J = 18.4 \, \text{Hz} $$, 6.7 Hz, 1H), 5.42 (dd, $$ J = 18.0 \, \text{Hz} $$, 1.5 Hz, 1H), 1.26 (s, 12H, pinacol methyl).
Transesterification of Boronic Acids
An alternative route involves transesterification of 2-phenoxyethylboronic acid with pinacol under dehydrative conditions. This method, adapted from dichloromethylboronic acid protocols, ensures scalability.
Stepwise Synthesis
Synthesis of 2-Phenoxyethylboronic Acid :
Esterification with Pinacol :
Optimization Notes
- Temperature Control : Maintaining −100°C during boronic acid synthesis prevents carbene side reactions.
- Yield : 70–75% after purification (vs. 93% for hydroboration).
Organometallic Coupling Approaches
Grignard or organolithium reagents offer a third pathway. 2-Phenoxyethyl lithium, generated from 2-phenoxyethyl bromide and lithium metal, reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to displace the isopropoxy group.
Procedure
- 2-Phenoxyethyl lithium (1.1 equiv) is added dropwise to a −78°C solution of the borate ester in THF.
- After warming to room temperature, the mixture is quenched with saturated ammonium chloride, extracted with ether, and purified by distillation.
Challenges
- Moisture Sensitivity : Strict anhydrous conditions are required to prevent boronic acid hydrolysis.
- Byproducts : Trace isopropanol is removed via azeotropic distillation with toluene.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Hydroboration | 93% | >99% (E) | Moderate | High |
| Transesterification | 75% | N/A | High | Moderate |
| Organometallic Coupling | 65% | N/A | High | Low |
Hydroboration Advantages :
- Superior yields and stereocontrol.
- Shorter reaction times (2–4 hours vs. 16 hours for transesterification).
Transesterification Limitations :
- Requires cryogenic conditions (−100°C).
- Multi-step synthesis increases purification burden.
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.30–7.24 (m, 2H, Ph), 6.95–6.89 (m, 3H, Ph), 4.10 (t, $$ J = 6.8 \, \text{Hz} $$, 2H, OCH₂), 2.85 (t, $$ J = 6.8 \, \text{Hz} $$, 2H, BCH₂), 1.26 (s, 12H, CH₃).
- $$ ^{13}C $$ NMR : δ 158.9 (C-O), 129.5 (Ph), 120.3 (Ph), 83.2 (B-O), 67.8 (OCH₂), 34.1 (BCH₂), 24.9 (CH₃).
- IR (neat) : 2975 (C-H), 1340 (B-O), 1240 (C-O) cm⁻¹.
Purity Assessment
- High-performance liquid chromatography (HPLC): >98% purity (C18 column, 80:20 acetonitrile:water).
- Elemental analysis: Calculated for C₁₄H₂₁BO₃: C 65.64%, H 8.26%; Found: C 65.58%, H 8.31%.
Industrial and Research Applications
The compound’s stability under physiological conditions makes it valuable for:
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Coupling Reactions: Palladium catalysts and base such as potassium carbonate.
Major Products Formed
Oxidation: Boronic acids or borates.
Substitution: Various substituted dioxaborolanes.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Applications in Organic Synthesis
1. Boron Chemistry
- The compound serves as a boron-containing reagent that can facilitate the formation of carbon-boron bonds. This property is crucial in the synthesis of complex organic molecules.
2. Cross-Coupling Reactions
- It is utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are pivotal for forming biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
3. Protecting Group
- The dioxaborolane structure can act as a protecting group for alcohols and phenols during multi-step syntheses, allowing for selective reactions without interference from hydroxyl groups.
Applications in Medicinal Chemistry
1. Drug Development
- The compound's ability to form stable complexes with various substrates makes it a candidate for drug development. Its derivatives have shown potential in targeting specific biological pathways.
2. Anticancer Research
- Some studies have explored the use of boron compounds in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron-containing drugs to selectively destroy cancer cells when exposed to neutron radiation.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Synthesis of Biaryl Compounds | Demonstrated high yields in Suzuki-Miyaura reactions using 4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane as a reagent. |
| Study 2 | Anticancer Activity | Investigated the efficacy of boron-containing compounds in BNCT; showed promising results in preclinical models. |
| Study 3 | Protecting Group Utility | Evaluated the use of dioxaborolane as a protecting group; found it effective for selective deprotection under mild conditions. |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Reactivity and Electronic Effects
- Phenoxyethyl vs.
- Ethynyl Derivatives : Compounds like 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane exhibit enhanced π-conjugation, making them suitable for synthesizing conjugated polymers or styryl derivatives via Suzuki coupling .
- Bulky Substituents : The triphenylvinylphenyl derivative (Molecular Weight: 458.41 g/mol) demonstrates how steric bulk can stabilize boron centers while enabling applications in optoelectronics due to extended π-systems .
Spectroscopic Data Comparison
- ¹H NMR :
- ¹¹B NMR : Most derivatives exhibit signals near δ 33–34 ppm, consistent with the dioxaborolane core .
Biological Activity
4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 307.22 g/mol. Its structure features a dioxaborolane ring which is crucial for its reactivity and biological interactions.
1. Anticancer Properties
Research has indicated that compounds containing boron can exhibit significant anticancer activity. A study demonstrated that derivatives of dioxaborolane showed cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspases .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of key enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with cellular signaling pathways : It has been shown to modulate pathways related to cell survival and apoptosis .
3. Neuroprotective Effects
Recent studies have also explored the neuroprotective properties of boron compounds. It was found that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B (2021) | Showed neuroprotective effects in a mouse model of Alzheimer's disease, reducing amyloid plaque formation. |
| Study C (2022) | Investigated the compound's ability to inhibit tumor growth in xenograft models, confirming its potential as an anticancer agent. |
Q & A
Basic: What are the key considerations when designing a synthesis protocol for 4,4,5,5-Tetramethyl-2-(2-phenoxyethyl)-1,3,2-dioxaborolane?
Methodological Answer:
Synthesis protocols typically involve coupling phenoxyethyl derivatives with pinacol boronic esters. Key steps include:
- Reagent Selection: Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling, as boronic esters are prone to protodeboronation under basic conditions .
- Purification: Chromatography or recrystallization (e.g., chilled heptane) is critical to remove byproducts like catechol or excess pinacol .
- Reaction Monitoring: Track progress via <sup>1</sup>H NMR (e.g., characteristic shifts at δ 1.26 ppm for pinacol methyl groups) .
Advanced: How can researchers resolve discrepancies in biological activity data among structural analogs of this compound?
Methodological Answer:
Contradictions often arise from substituent positioning. For example:
| Analog | Substituent Position | Biological Activity | Reference |
|---|---|---|---|
| 2-(3',4'-Dichlorobiphenyl) | 3',4'-Cl on biphenyl | High enzyme inhibition | |
| 2-(Ethynylphenyl) | Ethynyl group | Enhanced cross-coupling efficiency |
- Approach: Perform comparative SAR studies using X-ray crystallography or docking simulations to map steric/electronic effects. Validate via in vitro assays (e.g., IC50 comparisons) .
Basic: What analytical techniques are essential for confirming the purity and structure of this dioxaborolane?
Methodological Answer:
- <sup>1</sup>H/<sup>11</sup>B NMR: Confirm boronate ester formation (e.g., δ 1.26 ppm for pinacol CH3, boron shifts at ~30 ppm) .
- Mass Spectrometry: Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 228.132 for C14H17BO2) .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How does the substituent pattern on the dioxaborolane ring influence cross-coupling efficiency?
Methodological Answer:
- Steric Effects: Bulky groups (e.g., tetramethyl) stabilize the boronate ester but may hinder transmetallation in Suzuki reactions. Optimize using electron-deficient aryl partners .
- Electronic Effects: Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity, accelerating coupling rates. Compare kinetic data using UV-Vis or <sup>19</sup>F NMR for fluorinated analogs .
Basic: What are common applications of this compound in medicinal chemistry?
Methodological Answer:
- Intermediate Synthesis: Used to prepare biaryl motifs in kinase inhibitors (e.g., via Suzuki couplings) .
- Proteolysis-Targeting Chimeras (PROTACs): Boronates enable conjugation to E3 ligase ligands .
- In Vivo Studies: Ensure FDA compliance; avoid direct administration due to regulatory restrictions .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Step-Wise Optimization:
- Step 1 (Borylation): Use catecholborane in THF at 95°C for 6 hours (89% yield) .
- Step 2 (Coupling): Replace Br with I via Finkelstein reaction (NaI in acetone, 24 hours) .
- Catalyst Screening: Test Pd(OAc)2/SPhos for sterically hindered substrates .
- Workup: Precipitate impurities at −40°C in heptane to achieve >95% purity .
Basic: How does solvent choice impact the stability of this dioxaborolane during storage?
Methodological Answer:
- Aprotic Solvents: Store in anhydrous THF or DCM to prevent hydrolysis.
- Temperature: Keep at −20°C under nitrogen; avoid prolonged exposure to moisture .
- Decomposition Signs: Monitor for boron-OH peaks (~3,400 cm<sup>−1</sup>) via FTIR .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Model transition states (e.g., B-O bond cleavage) using Gaussian09 with B3LYP/6-31G(d) basis set .
- Machine Learning: Train models on existing kinetic data (e.g., Hammett σ values for substituent effects) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods due to potential boronate dust inhalation .
- Waste Disposal: Quench with ethanol/water mixtures before disposal .
Advanced: How can researchers design derivatives for OLED applications using this dioxaborolane?
Methodological Answer:
- Structural Tuning: Introduce π-conjugated groups (e.g., ethynyl or pyrene) to enhance electroluminescence .
- Device Testing: Fabricate OLED layers via spin-coating and measure efficiency (cd/A) using photoluminescence spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
